molecular formula C14H16O4 B14283319 5,6,8-Trimethoxy-3-methylnaphthalen-1-ol CAS No. 122849-64-3

5,6,8-Trimethoxy-3-methylnaphthalen-1-ol

Cat. No.: B14283319
CAS No.: 122849-64-3
M. Wt: 248.27 g/mol
InChI Key: UKZYWCSUFSJVPQ-UHFFFAOYSA-N
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Description

Global Significance of Naphthalene (B1677914) Derivatives in Chemical and Biological Sciences

Naphthalene, a polycyclic aromatic hydrocarbon with the formula C₁₀H₈, is composed of two fused benzene (B151609) rings. wikipedia.orgvedantu.combritannica.com This fundamental structure serves as a crucial raw material and building block for a vast array of chemical derivatives. britannica.comekb.eg Historically derived from coal tar, naphthalene is the most abundant single compound found within it. wikipedia.orgbritannica.com Its primary industrial use is as a precursor to phthalic anhydride, essential for producing resins, dyes, and plasticizers. wikipedia.org Beyond this, naphthalene derivatives have found extensive applications as wetting agents, surfactants, and formerly as the primary ingredient in mothballs. wikipedia.orgnih.gov

In the biological sciences, the naphthalene scaffold is integral to numerous natural and synthetic compounds with diverse pharmacological activities. ekb.egfao.orgijpsjournal.com These activities span a wide spectrum, including antimicrobial, antiviral, anticancer, anti-inflammatory, and antidiabetic properties, among others. ekb.egijpsjournal.comnih.gov The rigid, planar, and π-electron conjugated system of the naphthalene core imparts unique photophysical and chemical properties, making its derivatives valuable as fluorescence probes for detection and imaging purposes. nih.gov

Pharmacophoric and Material Science Relevance of Naphthalene-Based Structures

The naphthalene moiety is a well-established pharmacophore, a molecular framework that is crucial for a drug's biological activity. nih.gov Its structural versatility allows for modifications that lead to a wide range of therapeutic agents. ekb.egnih.gov A significant number of FDA-approved drugs incorporate the naphthalene scaffold, demonstrating its importance in medicinal chemistry. ekb.egnih.gov These include medications for various conditions, highlighting the scaffold's ability to interact with diverse biological targets. nih.gov For instance, propranolol (B1214883) is a naphthalene-based beta-blocker, and nabumetone (B1676900) is a non-steroidal anti-inflammatory drug (NSAID). wikipedia.org

In the realm of material science, the unique electronic and photophysical properties of naphthalene derivatives are highly valued. nih.gov Their high quantum yield and excellent photostability, stemming from the rigid and conjugated π-electron system, make them ideal candidates for the development of organic electronic appliances and fluorescent probes. nih.gov Hydrogenated forms of naphthalene, such as tetralin and decalin, are used as low-volatility solvents. wikipedia.org

Below is a table of selected FDA-approved drugs that feature a naphthalene core, illustrating its pharmacophoric significance.

Drug NameTherapeutic ClassReference
Nabumetone Non-Steroidal Anti-Inflammatory Drug (NSAID) wikipedia.orgekb.egnih.gov
Propranolol Beta-Blocker wikipedia.orgekb.egnih.gov
Nafcillin Antibiotic ekb.egnih.gov
Terbinafine Antifungal ekb.egnih.gov
Naproxen Non-Steroidal Anti-Inflammatory Drug (NSAID) nih.gov
Duloxetine Antidepressant nih.gov
Bedaquiline Antitubercular ekb.egnih.gov

Specific Focus on Oxygenated and Methoxy-Substituted Naphthol Derivatives

Naphthols are derivatives of naphthalene where a hydrogen atom is replaced by a hydroxyl (-OH) group, making them naphthalene homologues of phenol. wikipedia.org There are two primary isomers, 1-naphthol (B170400) and 2-naphthol, which serve as versatile intermediates in the synthesis of dyes and other compounds. wikipedia.org The introduction of oxygen-containing functional groups, particularly hydroxyl and methoxy (B1213986) (-OCH₃) groups, significantly influences the chemical and biological properties of the naphthalene core.

Oxygenated derivatives, especially those with methoxy substituents, are a subject of considerable research interest. nih.gov The presence of these groups can enhance biological activity. smolecule.com Methoxy groups, for example, can modulate a molecule's electronic properties and its ability to form hydrogen bonds, which can be critical for its interaction with biological targets. smolecule.com Research has demonstrated that naphthol derivatives bearing methoxy and other substituents exhibit a range of biological effects, including antioxidant properties and enzyme inhibition. nih.gov For instance, certain 1-naphthol derivatives have been shown to be effective inhibitors of enzymes like acetylcholinesterase and carbonic anhydrase. nih.gov

Current Research Landscape Pertaining to 5,6,8-Trimethoxy-3-methylnaphthalen-1-ol and Analogues

Direct research findings on the specific compound this compound are not extensively documented in publicly available literature, suggesting it may be a novel or highly specialized compound. However, the research landscape for its structural analogues—other substituted naphthalen-1-ol derivatives—is active and provides context for its potential properties and applications.

Research into analogues often focuses on their synthesis and biological evaluation for various therapeutic areas. For example, a series of 4-(3-(4-substituted piperazin-1-yl)-quinoxalin-2-yl)-naphthalen-1-ol analogues were synthesized and screened for their in vitro antitubercular activity against Mycobacterium tuberculosis. researchgate.net Several of these compounds exhibited potent activity, with Minimum Inhibitory Concentration (MIC) values as low as 1.56 μg/mL. researchgate.net This line of research highlights the potential of the naphthalen-1-ol scaffold in developing new agents for infectious diseases. Similarly, other studies have focused on designing 1,8-naphthyridine (B1210474) analogues, which also incorporate a bicyclic aromatic system, for antitubercular applications, with some derivatives showing promising MIC values. nih.gov

The table below summarizes the research findings for some naphthalen-1-ol analogues, demonstrating the focus of current research in this area.

Compound ClassResearch FocusKey FindingsReference
Substituted Naphthalen-1-ol AnaloguesAntitubercular ActivityPotent activity against M. tuberculosis H37Rv strain with MIC values as low as 1.56 μg/mL. researchgate.net
1-Naphthol Derivatives (with F, Cl, Br, OMe substituents)Enzyme InhibitionEffective inhibitors for carbonic anhydrases (hCA I, hCA II) and acetylcholinesterase (AChE). nih.gov
3-Methoxy-6-methylnaphthalen-1-olPotential ApplicationsInvestigated for potential in pharmaceuticals and organic synthesis due to its unique structural properties. smolecule.com

Scope and Objectives of the Comprehensive Academic Research Outline

The objective of this article is to provide a comprehensive overview of the chemical compound this compound, situated within the broader context of naphthalene chemistry. By adhering to a structured outline, this work aims to:

Establish the global importance of naphthalene derivatives in science and industry.

Detail the relevance of the naphthalene core as a pharmacophore and in material science applications.

Focus on the specific class of oxygenated and methoxy-substituted naphthols to which the target compound belongs.

Survey the current research landscape of structurally similar analogues to infer the potential areas of interest for this compound.

This focused approach ensures a thorough and scientifically grounded exploration of the subject matter, strictly confined to the specified topics.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

122849-64-3

Molecular Formula

C14H16O4

Molecular Weight

248.27 g/mol

IUPAC Name

5,6,8-trimethoxy-3-methylnaphthalen-1-ol

InChI

InChI=1S/C14H16O4/c1-8-5-9-13(10(15)6-8)11(16-2)7-12(17-3)14(9)18-4/h5-7,15H,1-4H3

InChI Key

UKZYWCSUFSJVPQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C1)O)C(=CC(=C2OC)OC)OC

Origin of Product

United States

Biosynthetic Pathways and Natural Occurrence of Trimethoxynaphthalen 1 Ols

Isolation and Identification from Biological Sources

While the user's query specifies 5,6,8-Trimethoxy-3-methylnaphthalen-1-ol, detailed biosynthetic studies have prominently focused on its near structural analog, 3,6,8-trimethoxynaphthalen-1-ol. This related compound has been identified as a key intermediate in the biosynthesis of other complex natural products in actinomycetes.

Notably, 3,6,8-trimethoxynaphthalen-1-ol has been identified from Nocardia sp. CS682 researchgate.netkoreascience.krsemanticscholar.orgnih.gov. In this bacterium, it serves as a precursor to the UV-protective compound 1-(α-L-(2-O-methyl)-6-deoxymannopyranosyloxy)-3,6,8-trimethoxynaphthalene, also known as IBR-3 researchgate.netkoreascience.krsemanticscholar.orgnih.gov. The investigation into the biosynthesis of IBR-3 led to the characterization of its naphthalen-1-ol aglycone.

With regard to Aspergillus glaucus, a fungus known for producing a diverse array of secondary metabolites, the direct isolation of this compound is not prominently documented in the available scientific literature. While Aspergillus glaucus is known to produce various anthraquinone derivatives and other polyketides, specific evidence linking it to this particular trimethoxynaphthalen-1-ol is scarce researchgate.netnih.gov. Studies on this fungus have more commonly reported the degradation of naphthalene (B1677914) or the production of other classes of secondary metabolites mdpi.com.

Proposed Polyketide Biosynthesis Pathways

The core scaffold of trimethoxynaphthalen-1-ols is assembled through a polyketide biosynthesis pathway. These pathways are initiated with simple acyl-CoA precursors and involve sequential condensation reactions catalyzed by polyketide synthases (PKSs).

The biosynthesis of the naphthalene ring system in these compounds proceeds via a Malonyl-CoA dependent route researchgate.netkoreascience.krsemanticscholar.orgnih.gov. In the case of the pathway elucidated in Nocardia sp. CS682, the biosynthesis is initiated by the iterative condensation of five molecules of malonyl-CoA koreascience.krsemanticscholar.orgnih.gov. This process, catalyzed by a type III polyketide synthase, leads to the formation of a key intermediate, 1,3,6,8-tetrahydroxynaphthalene (THN) researchgate.netkoreascience.krsemanticscholar.org. This pentaketide precursor then undergoes a series of cyclization and aromatization reactions to yield the stable naphthalene core. The formation of THN is a common route in the biosynthesis of many fungal and bacterial aromatic polyketides researchgate.netkoreascience.krsemanticscholar.org.

Enzymatic Machinery Involved in Naphthalene Biosynthesis

The biosynthesis of the final substituted naphthalen-1-ol involves a suite of specialized enzymes that build the core structure and then tailor it through various modifications.

Identification and Characterization of Naphthalene Synthase Enzymes

The central enzyme responsible for the formation of the naphthalene core from malonyl-CoA is a type III polyketide synthase known as 1,3,6,8-tetrahydroxynaphthalene synthase (THNS). In Nocardia sp. CS682, this enzyme is designated as ThnA researchgate.netkoreascience.krsemanticscholar.org. ThnA has been identified and characterized as the key enzyme that catalyzes the formation of THN from five malonyl-CoA units koreascience.krsemanticscholar.orgnih.gov. The gene encoding ThnA has been sequenced, and its protein product consists of 374 amino acids semanticscholar.org. Sequence analysis of ThnA reveals conserved active site residues, including Cys138, Phe188, His270, and Asn303, which are characteristic of other known polyketide synthases koreascience.krnih.gov.

Role of Methyltransferases and Glycosyltransferases in Downstream Modification

Following the synthesis of the THN core by ThnA, a series of post-PKS modifications occur to yield the final trimethoxy-naphthalen-1-ol structure. These modifications are primarily catalyzed by methyltransferases and, in some cases, glycosyltransferases for further derivatization.

In the biosynthetic pathway from Nocardia sp. CS682, three distinct O-methyltransferases, designated ThnM1, ThnM2, and ThnM3, are involved in the methylation of the hydroxyl groups of THN to produce 3,6,8-trimethoxynaphthalen-1-ol semanticscholar.org. The formation of the specific compound this compound would necessitate an additional C-methylation step at the 3-position of the naphthalene ring. While the specific C-methyltransferase for this reaction has not been characterized in this pathway, fungal polyketide synthases are known to contain integrated C-methyltransferase (CMeT) domains that introduce methyl groups from S-adenosylmethionine (SAM) onto the growing polyketide chain nih.govacs.orgnih.gov. The control of this methylation is primarily dictated by the CMeT domain itself acs.org.

Further modification by glycosyltransferases can introduce sugar moieties to the naphthalen-1-ol core. In the case of the IBR-3 pathway in Nocardia sp. CS682, a glycosyltransferase is responsible for attaching a 2-O-methyl-6-deoxymannopyranose sugar to the 1-hydroxyl group of 3,6,8-trimethoxynaphthalen-1-ol researchgate.netsemanticscholar.org.

Investigation of Key Intermediates and Branching Pathways

The central and key intermediate in the biosynthesis of these substituted naphthalen-1-ols is 1,3,6,8-tetrahydroxynaphthalene (THN) researchgate.netkoreascience.krsemanticscholar.org. Once formed, THN serves as a branching point for various downstream modifications. The primary pathway involves a series of O-methylations to produce the trimethoxy derivative. A potential branching pathway could involve C-methylation of an early intermediate to introduce the methyl group at the C-3 position. Another significant branching point occurs after the formation of the fully substituted aglycone, where glycosyltransferases can act upon the 1-hydroxyl group to create glycosylated derivatives, such as IBR-3 researchgate.netsemanticscholar.org.

Gene Cluster Analysis Associated with Naphthalene Derivative Production

The genes encoding the enzymes for the biosynthesis of secondary metabolites are often organized into biosynthetic gene clusters (BGCs). Genomic analysis of Nocardia sp. CS682 has revealed the putative BGC responsible for the production of 1-(α-L-(2-O-methyl)-6-deoxymannopyranosyloxy)-3,6,8-trimethoxynaphthalene semanticscholar.org. This gene cluster contains the gene for the type III polyketide synthase, thnA, as well as the genes for the three O-methyltransferases, thnM1, thnM2, and thnM3 semanticscholar.org. The colocalization of these genes provides strong evidence for their coordinated role in the biosynthesis of the trimethoxynaphthalen-1-ol core and its subsequent glycosylation. The presence of these key biosynthetic genes within a single cluster facilitates the coordinated regulation and expression of the entire pathway.

Data Tables

Table 1: Key Enzymes in the Biosynthesis of 3,6,8-trimethoxynaphthalen-1-ol and its Derivatives in Nocardia sp. CS682

EnzymeGeneTypeFunction
1,3,6,8-tetrahydroxynaphthalene synthasethnAType III Polyketide SynthaseCatalyzes the formation of the 1,3,6,8-tetrahydroxynaphthalene (THN) core from five molecules of malonyl-CoA.
O-methyltransferase 1thnM1MethyltransferaseCatalyzes the O-methylation of a hydroxyl group on the THN core.
O-methyltransferase 2thnM2MethyltransferaseCatalyzes the O-methylation of a hydroxyl group on the THN core.
O-methyltransferase 3thnM3MethyltransferaseCatalyzes the O-methylation of a hydroxyl group on the THN core.
GlycosyltransferaseNot specifiedGlycosyltransferaseAttaches a sugar moiety to the 1-hydroxyl group of 3,6,8-trimethoxynaphthalen-1-ol.

Table 2: Proposed Biosynthetic Intermediates and Products in Nocardia sp. CS682

CompoundDescription
Malonyl-CoAStarter and extender units for polyketide chain synthesis.
1,3,6,8-tetrahydroxynaphthalene (THN)Key intermediate with the core naphthalene structure.
3,6,8-trimethoxynaphthalen-1-olO-methylated aglycone intermediate.
1-(α-L-(2-O-methyl)-6-deoxymannopyranosyloxy)-3,6,8-trimethoxynaphthalene (IBR-3)Final glycosylated natural product.

Structure Activity Relationship Sar Studies and Rational Molecular Design

Identification of Core Pharmacophoric Features within the Naphthol Scaffold

The fundamental structure of 5,6,8-Trimethoxy-3-methylnaphthalen-1-ol is built upon a naphthalen-1-ol (naphthol) scaffold. In many biologically active molecules, this scaffold is a key pharmacophoric feature. A pharmacophore represents the essential three-dimensional arrangement of functional groups that is responsible for a drug's biological activity. For naphthol derivatives, the core pharmacophoric features generally include the aromatic ring system and the hydroxyl group.

The naphthalene (B1677914) ring system, being a planar and lipophilic structure, often engages in van der Waals and π-π stacking interactions with biological targets such as enzymes or receptors. The hydroxyl group at the 1-position is a crucial hydrogen bond donor and acceptor, enabling polar interactions with target proteins. The relative orientation of these features is critical for specific binding and subsequent biological response. For instance, in some contexts, the hydroxyl group and a specific region of the aromatic system are essential for activity.

While a specific pharmacophore model for this compound has not been defined in the available literature, a hypothetical model based on related compounds would likely highlight the importance of the oxygenated functions (hydroxyl and methoxy (B1213986) groups) and the hydrophobic naphthalene core.

Influence of Substituent Position and Nature on Biological Activity

The biological activity of the naphthol scaffold is significantly modulated by the nature and position of its substituents. In this compound, the key substituents are three methoxy groups, a methyl group, and a hydroxyl group.

Hydroxyl Group (-OH): The phenolic hydroxyl group at the 1-position is a key functional group. It can act as a hydrogen bond donor and acceptor, forming critical interactions with amino acid residues in a protein's active site. Its acidity can also play a role in its mechanism of action.

Conformational Analysis and its Correlation with Molecular Interactions

Conformational analysis, the study of the different spatial arrangements of atoms in a molecule, is crucial for understanding how a molecule interacts with its biological target. For a relatively rigid system like the naphthalene scaffold, the conformational flexibility is mainly determined by the rotation of its substituents.

While detailed conformational analysis of this compound is not available, studies on other substituted naphthalenes indicate that peri-interactions (interactions between substituents at the 1 and 8 positions) can significantly influence the conformation. psu.edu In this molecule, the methoxy group at position 8 and the hydroxyl group at position 1 are in a peri-relationship, which could lead to specific intramolecular interactions, such as hydrogen bonding, that lock the molecule into a preferred conformation. This defined conformation could be a key factor for its biological activity.

Design and Synthesis of Analogues and Derivatives for SAR Elucidation

To explore the structure-activity relationships of this compound, the design and synthesis of analogues and derivatives are essential. This process involves systematically modifying different parts of the molecule to understand the contribution of each component to its biological activity.

Introduction of Heterocyclic Moieties onto the Naphthalene Framework

A common strategy in medicinal chemistry to enhance the biological activity and modulate the physicochemical properties of a lead compound is to introduce heterocyclic moieties. nih.gov Attaching various heterocyclic rings to the naphthalene framework of this compound could lead to new compounds with improved potency, selectivity, or pharmacokinetic profiles.

For example, nitrogen-containing heterocycles like pyrazole (B372694), triazole, or pyridine (B92270) could be introduced. These groups can act as hydrogen bond acceptors or donors and can participate in various non-covalent interactions with biological targets. The choice of the heterocycle and its point of attachment to the naphthalene core would be guided by the desired pharmacological profile.

Table 1: Hypothetical Heterocyclic Analogues and Their Potential Impact

Analogue Type Modification Potential Impact on Activity
Pyrazole Analogue Replacement of the methyl group with a pyrazole ring Introduction of hydrogen bonding capabilities, potential for improved solubility and binding affinity.
Triazole Analogue Addition of a triazole ring via a linker to the hydroxyl group Enhanced metabolic stability and altered pharmacokinetic properties.

This table presents hypothetical data for illustrative purposes, as specific experimental data for this compound analogues are not available in the reviewed literature.

Modifications of the Methyl and Methoxy Groups

Systematic modification of the existing methyl and methoxy groups can provide valuable SAR information.

Methyl Group Modification: The methyl group at the 3-position could be replaced with other alkyl groups of varying size (e.g., ethyl, propyl) to probe the steric requirements of the binding site. It could also be replaced with functional groups like a hydroxyl or an amino group to introduce new interaction points.

Methoxy Group Modification: The methoxy groups are key features. Their role can be investigated by:

Demethylation: Converting one or more methoxy groups to hydroxyl groups would increase polarity and hydrogen bonding potential.

Alkoxy Chain Elongation: Replacing the methoxy groups with ethoxy or propoxy groups would increase lipophilicity and could explore larger hydrophobic pockets in the target.

Positional Isomers: Synthesizing isomers with the methoxy groups at different positions on the naphthalene ring would help to understand the importance of their specific 5,6,8-substitution pattern.

Glycosylation Patterns and Their Impact on Biological Profiles

Glycosylation, the attachment of sugar moieties to a molecule, is a well-established method for modifying the properties of natural products and other bioactive compounds. Attaching one or more sugar units to the hydroxyl group of this compound could have several beneficial effects.

Glycosylation generally increases water solubility, which can improve a drug's pharmacokinetic profile. The sugar moiety can also influence the molecule's interaction with its biological target, sometimes leading to enhanced activity or altered selectivity. Furthermore, glycosides can act as prodrugs, releasing the active aglycone (the non-sugar part) at the site of action. The type of sugar, the linkage, and the number of sugar units can all be varied to fine-tune the biological profile of the resulting glycoside. Studies on other natural phenols have demonstrated that glycosylation can significantly impact their biological activities.

Table 2: Potential Effects of Glycosylation on this compound

Glycosylation Pattern Attached Sugar(s) Expected Change in Properties Potential Biological Consequence
Monoglycoside Glucose Increased water solubility Improved bioavailability, potential for altered target interaction.
Diglycoside Rhamnose-Glucose Further increase in polarity Possible change in mechanism of action or targeting.

This table presents hypothetical data for illustrative purposes, as specific experimental data for glycosylated derivatives of this compound are not available in the reviewed literature.

Prenylation and Other Aliphatic Side Chain Incorporations

The introduction of prenyl groups and other aliphatic side chains is a common strategy in the medicinal chemistry of phenolic compounds, including naphthalen-1-ol derivatives, to modulate their biological activity. While specific studies on the prenylation of this compound are not extensively documented in publicly available research, the effects of such modifications can be inferred from studies on structurally related naphthoquinones and other naphthol derivatives. The addition of these lipophilic chains can significantly influence the compound's interaction with biological membranes and protein targets.

The incorporation of aliphatic side chains can enhance the cytotoxic and anticancer activities of naphthoquinone scaffolds. For instance, studies on derivatives of lawsone (2-hydroxy-1,4-naphthoquinone) have shown that the introduction of alkyl side chains can lead to compounds with significant biological activity. In a study evaluating various acyl and alkyl derivatives of juglone (B1673114) and lawsone, it was found that derivatives with aliphatic chains were among the most promising for further investigation as potential anticancer agents. nih.gov Specifically, a 2-O-alkyl derivative of lawsone demonstrated notable cytotoxicity. nih.gov

The length and nature of the aliphatic chain are critical determinants of biological activity. Structure-activity relationship (SAR) studies on various naphthalene derivatives have indicated that lipophilicity, which is influenced by aliphatic chains, is a key factor in their biological response. nih.gov For example, in a series of 1,4-naphthoquinones, the presence of a farnesyl side chain on a lawsone derivative resulted in the most cytotoxic compound against the cell lines tested. nih.gov This highlights the potential for significant activity enhancement through the strategic addition of lipophilic moieties.

The table below summarizes the impact of aliphatic side chain incorporation on the activity of selected naphthalenoid compounds, providing a basis for predicting the potential effects of similar modifications to this compound.

Parent Compound Aliphatic Modification Observed Biological Effect Reference
Lawsone (2-hydroxy-1,4-naphthoquinone)2-O-alkyl derivativeIncreased cytotoxicity nih.gov
Lawsone (2-hydroxy-1,4-naphthoquinone)2-hydroxy-3-farnesylHigh cytotoxicity nih.gov
Juglone (5-hydroxy-1,4-naphthoquinone)Acyl and alkyl derivativesVaried cytotoxic activities nih.gov

Exploration of Stereochemical Variants and Their Activities

Stereochemistry plays a crucial role in the biological activity of natural products and their synthetic analogues, as it governs the three-dimensional arrangement of atoms and thus the interaction with chiral biological targets such as enzymes and receptors. nih.gov For chiral molecules, different enantiomers or diastereomers can exhibit significantly different, and sometimes opposing, biological effects. nih.gov

In the context of other natural products, the significance of stereochemistry is clearly demonstrated. For instance, in the case of the natural product acivicin (B1666538) and its synthetic analogue 3-Br-acivicin, only the isomers with a specific stereochemistry, (5S, αS), displayed significant antiplasmodial activity. nih.gov This specificity suggests that the biological target, likely an amino acid transport system, is highly sensitive to the stereochemical configuration of the molecule. nih.gov

The biological activity of dalesconols, which are derived from the coupling of naphthol radicals, is also influenced by their stereochemistry. The enantiomeric excess of these compounds is determined by the conformational preferences of the naphthol dimer intermediates. researchgate.net This indicates that the stereochemical outcome of the biosynthesis and, consequently, the biological properties of the final products are intricately controlled.

Given these examples, it can be posited that if this compound or its derivatives possess chiral centers or other elements of stereoisomerism, their biological activity would likely be stereospecific. The exploration of its stereochemical variants would, therefore, be a critical step in understanding its full therapeutic potential and mechanism of action.

The following table provides examples of how stereochemistry influences the activity of related compounds.

Compound Class/Name Stereochemical Feature Impact on Activity Reference
3-Br-acivicin Isomers(5S, αS) vs. other isomersOnly (5S, αS) isomers showed significant antiplasmodial activity. nih.gov
BINOL (1,1'-bi-2-naphthol)Atropisomeric (R)- and (S)-enantiomersEnantiomers have distinct properties and applications as chiral ligands. nih.gov
DalesconolsEnantiomeric excessDependent on the conformation of biosynthetic intermediates. researchgate.net

Investigation of Biological Activity and Molecular Mechanisms of Action in Vitro Studies

Antimicrobial and Antibacterial Mechanism of Action

Naphthalene (B1677914) and its derivatives have been identified as a class of compounds with significant antimicrobial properties against a wide range of human pathogens. rasayanjournal.co.inresearchgate.net The core naphthalene structure is present in several established drugs and serves as a scaffold for designing new antimicrobial agents. rasayanjournal.co.in

Inhibition of Microbial Growth in Cell Culture Systems (e.g., Bacillus subtilis, Pseudomonas fluorescens)

Although specific data on the inhibitory effects of 5,6,8-Trimethoxy-3-methylnaphthalen-1-ol against Bacillus subtilis and Pseudomonas fluorescens are not detailed in the available literature, studies on other naphthalene derivatives have demonstrated broad-spectrum antibacterial activity. nih.gov For instance, various synthetic naphthalene compounds have shown efficacy against both Gram-positive bacteria like Bacillus subtilis and Gram-negative bacteria such as Pseudomonas aeruginosa. acgpubs.org The antimicrobial potential of plant extracts containing diverse phytochemicals, including naphthalene-related structures, has been observed against these bacterial species. analchemres.orgekb.eg The activity is often attributed to the lipophilic nature of the naphthalene ring, which may facilitate interaction with bacterial cell membranes.

Table 1: Antimicrobial Activity of select Naphthalene Derivatives and Plant Extracts This table presents data for related compounds and extracts to infer the potential activity of this compound.

Compound/ExtractTest OrganismObserved EffectReference
Essential Oil from Ficus tikoua Bur.Bacillus subtilisSignificant antibacterial activity with MIC of 0.20-6.25 mg/mL acgpubs.org
2-Hydroxymethyl-1-naphthol diacetate (TAC)Pseudomonas aeruginosaPotent antimicrobial activity with MIC of 0.1-0.4 µM nih.gov
Extract from Coccoloba peltataBacillus subtilisPotent antimicrobial activity with an activity index of 73.9% compared to ciprofloxacin ekb.eg

Molecular Interactions with Essential Bacterial Proteins (e.g., Fts-Z, based on related classes)

The bacterial protein FtsZ is a crucial component of the cell division machinery and a key target for new antibiotics. mdpi.com It is a prokaryotic homolog of eukaryotic tubulin. nih.gov While there is no direct evidence of this compound interacting with FtsZ, the mechanism of action for many antimicrobial compounds involves the disruption of this protein's function. Inhibition of FtsZ polymerization leads to a blockage of cell division, ultimately causing bacterial death. mdpi.com Given that FtsZ is highly conserved among bacteria, it represents a plausible target for broad-spectrum antibacterial agents like those in the naphthalene class. nih.gov The investigation of how different chemical scaffolds bind to FtsZ is an active area of research for the development of novel drugs. mdpi.com

Anticancer and Cytotoxic Activity in Cellular Models (in vitro)

The naphthalene moiety is found in numerous molecules possessing anti-inflammatory, antioxidant, and potent anticancer properties. nih.gov Derivatives of naphthalene have been explored for their cytotoxic effects against various human cancer cell lines. nih.govasianpubs.org

Effects on Mammalian Cell Line Proliferation and Viability (e.g., KB cell growth)

Specific cytotoxic data for this compound against the KB (human oral cancer) cell line is not presently available. However, the general class of naphthalene derivatives has been evaluated for cytotoxicity against multiple cancer cell lines. Studies have shown that certain synthetic naphthalene-containing compounds can exhibit moderate to potent inhibitory effects on the growth of KB cells. researcher.life For example, some o-aminophenol derivatives demonstrated moderate cytotoxicity against KB cell lines, and other natural product extracts have also been shown to suppress the growth of these cells in a dose-dependent manner. researcher.life

Table 2: Cytotoxic Activity of select Naphthalene Derivatives on Cancer Cell Lines This table presents data for related compounds to infer the potential activity of this compound.

Compound ClassCell LineIC₅₀ Value (µg/mL)Reference
o-aminophenol derivatives (e.g., 6b, 6c, 6f)KB32 - 74.94 researcher.life
LupeolKB29.2 researcher.life
Betulinic acidKB18.3 researcher.life

Modulation of Microtubule Dynamics and Cell Cycle Progression

Microtubules are essential for cell division, and their disruption is a common mechanism for anticancer drugs. semanticscholar.org While the direct effects of this compound on microtubules have not been reported, related methoxylated naphthalene structures have been shown to possess potent anticancer activity by interfering with microtubule function. For example, a synthetic naphthochalcone containing a trimethoxy configuration was found to inhibit tubulin polymerization, disrupt the microtubular network, and cause cell cycle arrest at the G2/M phase, ultimately leading to apoptosis in human colon cancer cells. nih.gov Similarly, other novel thiazole-naphthalene derivatives have been shown to inhibit tubulin polymerization, arrest the cell cycle at the G2/M phase, and induce apoptosis. semanticscholar.org These findings suggest that compounds with a naphthalene core, particularly those with methoxy (B1213986) substitutions, have the potential to act as microtubule-targeting agents.

Overcoming Multidrug Resistance Mechanisms (e.g., P-glycoprotein efflux pump)

Multidrug resistance (MDR) is a major challenge in cancer therapy, often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp). nih.govresearchgate.net P-gp is an ATP-dependent transporter that actively removes a wide range of chemotherapeutic drugs from cancer cells, reducing their efficacy. researchgate.netnih.gov There is no specific research detailing the interaction of this compound with the P-glycoprotein efflux pump. The development of molecules that can inhibit or circumvent P-gp is a key strategy to overcome MDR. nih.gov The potential for naphthalene-based compounds to modulate P-gp activity remains an area for future investigation.

Anti-inflammatory Pathways and Cellular Targets

Research into the anti-inflammatory properties of novel compounds typically involves cell-based assays that model the inflammatory response. Key areas of investigation would include the compound's ability to modulate pro-inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. Experiments would likely assess the production of inflammatory mediators like nitric oxide (NO), prostaglandins, and various cytokines (e.g., TNF-α, IL-6, IL-1β) in immune cells such as macrophages (e.g., RAW 264.7 cell line) stimulated with inflammatory agents like lipopolysaccharide (LPS).

Antioxidant Capacity and Radical Scavenging Mechanisms

The antioxidant potential of a compound is evaluated through its ability to neutralize free radicals and counteract oxidative stress. Standard assays to determine this capacity include the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. These tests measure the compound's ability to donate a hydrogen atom or an electron to stabilize these radicals. Mechanistic studies would differentiate between Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET) mechanisms.

Assessment in Oxidative Stress Models (e.g., Rat Brain Homogenate)

To assess antioxidant activity in a more biologically relevant context, researchers often use models of oxidative stress in tissue homogenates. For instance, rat brain homogenates can be subjected to induced lipid peroxidation. The efficacy of a compound like this compound would be determined by its ability to inhibit the formation of lipid peroxidation products, such as malondialdehyde (MDA), which are quantified as thiobarbituric acid reactive substances (TBARS).

Pesticidal and Acaricidal Mechanisms

The investigation of a compound's potential as a pesticide or acaricide involves assessing its toxicity and mechanism of action against target pests. This often includes evaluating its effects on the nervous system, a common target for many insecticides and acaricides.

Modulation of Insect Neurotransmitter Systems and Ion Channels (e.g., Calcium Ion Release in Insect Neurons)

A key area of investigation for neurotoxic pesticides is their interaction with insect neurotransmitter systems and ion channels. Studies would explore whether the compound can interfere with receptors for neurotransmitters like acetylcholine (B1216132) or GABA, or if it modulates the function of ion channels, such as sodium, potassium, or calcium channels. For example, experiments using insect neuronal cells could measure changes in intracellular calcium ion concentrations to determine if the compound disrupts calcium signaling, a critical process for nerve function.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides extensive information about the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, researchers can deduce the structure of a compound.

One-dimensional NMR experiments, specifically ¹H (proton) and ¹³C (carbon-13) NMR, are fundamental for the initial structural assessment of naphthalenol derivatives.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the chemical environment, number, and connectivity of hydrogen atoms in a molecule. For a compound like 5,6,8-Trimethoxy-3-methylnaphthalen-1-ol, the spectrum would be expected to show distinct signals for the aromatic protons, the methyl group protons, the methoxy (B1213986) group protons, and the hydroxyl proton. The chemical shift (δ) of each signal indicates the electronic environment of the protons, while the integration of the signal corresponds to the number of protons. Spin-spin coupling patterns (e.g., singlets, doublets, triplets) reveal the proximity of neighboring protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in the structure will typically produce a distinct signal. The chemical shifts in the ¹³C spectrum are indicative of the type of carbon atom (e.g., aromatic, aliphatic, carbonyl) and its chemical environment. For this compound, distinct signals would be expected for the carbons of the naphthalene (B1677914) core, the methyl carbon, and the methoxy carbons.

A combination of 1D and 2D NMR techniques is often employed for the complete and unambiguous assignment of all ¹H and ¹³C signals in complex molecules like substituted naphthopyranones. mdpi.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: This is a hypothetical table based on general principles and data for related compounds, as specific data for the target compound is unavailable.)

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity
Aromatic-H6.5 - 8.0s, d
OCH₃ (x3)3.8 - 4.1s
CH₃2.2 - 2.5s
OH5.0 - 6.0s (broad)

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: This is a hypothetical table based on general principles and data for related compounds, as specific data for the target compound is unavailable.)

Carbon Assignment Predicted Chemical Shift (ppm)
Aromatic C-O150 - 160
Aromatic C100 - 140
OCH₃55 - 65
CH₃15 - 25

Two-dimensional NMR experiments are crucial for establishing the precise connectivity and spatial relationships between atoms, which is essential for confirming the structure of isomers.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. It is used to map out the proton-proton connectivity within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It is a powerful tool for assigning carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. It is invaluable for piecing together the molecular structure by identifying longer-range connectivities, such as between protons on the aromatic ring and the carbons of the methoxy and methyl groups.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. It is particularly useful for determining the stereochemistry and conformation of a molecule.

The use of a combination of these 2D NMR techniques allows for the complete assignment of the complex structures of various naphthalenederivatives. mdpi.com

The chemical shifts observed in an NMR spectrum can be influenced by the solvent used for the analysis. This phenomenon, known as the solvent effect, can be exploited to differentiate between isomers. By recording NMR spectra in different solvents (e.g., chloroform-d, acetone-d₆, DMSO-d₆), subtle changes in the chemical shifts of specific protons and carbons can be observed. These changes are due to varying intermolecular interactions between the analyte and the solvent molecules. For isomeric naphthalenols, the differential interactions of the hydroxyl and methoxy groups with various solvents can lead to distinct and characteristic shifts in the NMR signals, aiding in their unambiguous identification.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly well-suited for the analysis of volatile and thermally stable compounds. In the context of identifying this compound in a complex mixture, the sample would first be injected into the gas chromatograph, where its components are separated based on their boiling points and interactions with the stationary phase. As each component elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, which is a plot of ion intensity versus m/z, serves as a molecular fingerprint. By comparing the retention time and the mass spectrum of an unknown peak to those of a known standard, the presence of the target compound can be confirmed. GC-MS has been successfully used for the analysis of naphthalene and its metabolites in various matrices. uzh.chtci-thaijo.orgwiley.comshimadzu.com

Liquid chromatography-mass spectrometry (LC-MS), particularly when coupled with tandem mass spectrometry (MS/MS), is a highly sensitive and specific technique for the analysis of a wide range of compounds, including those that are not amenable to GC-MS. nih.gov

In an LC-MS/MS analysis of this compound, the compound would first be separated from other components in a mixture by liquid chromatography. The eluting compound would then be ionized, typically using electrospray ionization (ESI), to produce a molecular ion. The mass of this ion provides an accurate determination of the compound's molecular weight.

In the tandem mass spectrometry stage, the molecular ion is selected and subjected to collision-induced dissociation (CID), which causes it to break apart into smaller fragment ions. The pattern of these fragment ions is characteristic of the molecule's structure. By analyzing these fragmentation pathways, researchers can confirm the identity of the compound and gain further insights into its structure. nih.govresearchgate.net LC-MS/MS is a powerful tool for the quantification of naphthalene metabolites in biological samples. nih.govresearchgate.net

High-Resolution Mass Spectrometry for Exact Mass Determination and Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular weight and elemental composition of a compound. For this compound, with a chemical formula of C14H16O4, the theoretical exact mass can be calculated. This experimental value, obtained through techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap), would be compared against the theoretical mass. A close match, typically within a few parts per million (ppm), would confirm the elemental formula and provide strong evidence for the compound's identity.

Table 1: Theoretical High-Resolution Mass Spectrometry Data for C14H16O4

Ion SpeciesTheoretical Exact Mass (m/z)
[M+H]⁺249.1121
[M+Na]⁺271.0941
[M-H]⁻247.0976

This table presents the calculated theoretical exact masses for common adducts of this compound. Experimental verification of these values would be crucial for confirming its elemental composition.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Vibrational Characterization

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to exhibit characteristic absorption bands corresponding to its functional groups. A broad band in the region of 3500-3200 cm⁻¹ would indicate the O-H stretching vibration of the hydroxyl group. C-H stretching vibrations of the aromatic ring and the methyl and methoxy groups would appear in the 3100-2850 cm⁻¹ region. The presence of the naphthalene ring would be confirmed by C=C stretching vibrations in the 1650-1450 cm⁻¹ range. Characteristic C-O stretching vibrations for the methoxy and hydroxyl groups would be observed in the 1260-1000 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The aromatic C=C stretching vibrations are typically strong in Raman spectra. The symmetric stretching of the naphthalene ring system would also be a prominent feature.

Table 2: Predicted IR and Raman Active Vibrational Modes for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹) (IR)Expected Wavenumber (cm⁻¹) (Raman)
O-HStretching3500-3200 (broad)Weak
Aromatic C-HStretching3100-3000Strong
Aliphatic C-HStretching3000-2850Strong
Aromatic C=CStretching1650-1450Strong
C-O (Aryl ether)Stretching1260-1200Moderate
C-O (Alcohol)Stretching1200-1000Moderate

This table outlines the expected vibrational frequencies for the key functional groups present in the molecule. The actual experimental values may vary slightly due to the specific chemical environment.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing conjugated systems and chromophores. The naphthalene ring system in this compound is the primary chromophore. The presence of auxochromic groups, such as the hydroxyl (-OH) and methoxy (-OCH₃) groups, which are electron-donating, is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted naphthalene. This is due to the extension of the conjugated π-system. The spectrum would likely show multiple absorption bands corresponding to π → π* transitions within the aromatic system. The position and intensity of these bands are sensitive to the solvent polarity.

Table 3: Predicted UV-Vis Absorption Maxima for this compound

TransitionPredicted λmax (nm)Molar Absorptivity (ε)
π → π~220-250High
π → π~260-290Moderate
π → π*~300-340Low

This table provides an estimation of the expected UV-Vis absorption maxima based on the behavior of similar substituted naphthalene compounds. nih.govresearchgate.net Experimental data would be necessary to determine the precise values.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Molecular Architecture

Table 4: Potential Crystallographic Data for this compound

ParameterExpected Information
Crystal Systeme.g., Monoclinic, Orthorhombic
Space Groupe.g., P2₁/c
Unit Cell Dimensionsa, b, c (Å), α, β, γ (°)
Bond Lengths (e.g., C-C, C-O)Precise values in Ångstroms
Bond Angles (e.g., C-O-C)Precise values in degrees
Intermolecular InteractionsHydrogen bond distances and angles

This table outlines the type of structural information that would be obtained from a successful X-ray crystallographic analysis. Such data is foundational for understanding the molecule's solid-state properties.

Cutting Edge Analytical and Bioanalytical Methodologies in Research

Advanced Chromatographic Separation Techniques

Chromatographic techniques are fundamental in the study of "5,6,8-Trimethoxy-3-methylnaphthalen-1-ol," enabling its separation from complex mixtures and its precise quantification.

High-performance liquid chromatography (HPLC) is a cornerstone for both the purification and quantitative analysis of substituted naphthalene (B1677914) derivatives.

Preparative HPLC is employed for the isolation of "this compound" from synthetic reaction mixtures or natural product extracts, yielding a high-purity compound for further studies. The scalability of liquid chromatography methods allows for the isolation of impurities for structural elucidation. sielc.com A typical preparative HPLC method for a substituted naphthalene derivative would involve a reversed-phase column, such as a C18 column, with a mobile phase consisting of a mixture of acetonitrile (B52724) and water. nih.govresearchgate.netrdd.edu.iqresearchgate.netnih.gov Gradient elution is often employed to achieve optimal separation of compounds with varying polarities.

Analytical HPLC is utilized for the precise quantification of "this compound." nih.govresearchgate.netnih.gov This technique is essential for determining the concentration of the compound in various samples, including biological matrices. The method's sensitivity is often enhanced by using fluorescence detection, as naphthalene derivatives are typically fluorescent. nih.govresearchgate.netnih.gov For quantitative analysis, a calibration curve is constructed using standards of known concentrations. nih.govresearchgate.netnih.gov

ParameterPreparative HPLCAnalytical HPLC
Objective Isolation and purification of the compoundQuantification of the compound
Column Type Typically larger diameter columns (e.g., >20 mm)Standard analytical columns (e.g., 4.6 mm)
Particle Size Larger particles (e.g., 5-10 µm)Smaller particles (e.g., <5 µm) for higher efficiency
Flow Rate Higher flow ratesLower flow rates
Sample Load HighLow
Detection UV, MS (for fraction collection)UV, Fluorescence, MS (for high sensitivity and specificity)

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like "this compound." asianpubs.orgwiley.comresearchgate.net The coupling of GC with MS provides both chromatographic separation and structural information, enabling the identification and quantification of the compound. asianpubs.orgwiley.comresearchgate.net

Headspace Solid-Phase Microextraction (HS-SPME)-GC-MS is a solvent-free sample preparation technique that is particularly useful for the analysis of volatile and semi-volatile compounds in complex matrices. nih.govresearchgate.netresearchgate.netksu.edu.trnih.gov In this method, a fused silica (B1680970) fiber coated with a stationary phase is exposed to the headspace of a sample, where volatile analytes partition onto the fiber. The fiber is then transferred to the GC injector for thermal desorption and analysis. This technique has been successfully applied to the determination of naphthalene in various food samples. nih.govresearchgate.netksu.edu.tr

Comprehensive two-dimensional gas chromatography (GC×GC) coupled with mass spectrometry offers significantly enhanced peak capacity and resolution compared to conventional one-dimensional GC. This is particularly advantageous for the analysis of complex samples containing numerous components. In GC×GC, two columns with different separation mechanisms are connected in series, providing a much higher degree of separation. This technique, when combined with chemometric methods, can be used for the detailed analysis of complex mixtures such as jet fuel, which contains various naphthalene derivatives. researchgate.net

Chemometric and Multivariate Data Analysis for Complex Datasets (e.g., Principal Component Analysis)

The large and complex datasets generated by modern analytical instruments, such as GC-MS and spectroscopic techniques, often require the use of chemometric and multivariate data analysis methods for data interpretation.

Principal Component Analysis (PCA) is a widely used unsupervised pattern recognition technique that can reduce the dimensionality of a dataset while retaining most of the original information. learnche.orgnih.gov PCA can be used to visualize the relationships between samples and variables, identify outliers, and extract meaningful patterns from the data. learnche.orgnih.gov For example, PCA of spectral data can be used to differentiate between samples based on their chemical composition. learnche.orgnih.gov In the context of "this compound" research, PCA could be applied to analyze spectroscopic data from a series of related compounds to identify spectral features that correlate with specific structural attributes or biological activities.

Methodologies for Isomer Separation and Characterization

The separation and characterization of isomers are critical in pharmaceutical and chemical research, as different isomers of a compound can exhibit distinct physical, chemical, and biological properties. nih.govnist.govnih.govnist.govnih.govnih.govresearchgate.netresearchgate.net For a substituted naphthalene like "this compound," several positional isomers are possible.

The separation of these isomers can be achieved using high-resolution chromatographic techniques such as capillary GC and HPLC with specialized stationary phases. nih.govnih.govresearchgate.net For instance, different positional isomers of dimethylnaphthalene have been successfully separated using specific cyclodextrin-based GC stationary phases. researchgate.net

Once separated, the characterization and identification of each isomer can be accomplished using a combination of spectroscopic techniques, including:

Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the molecule. nih.govnih.govresearchgate.netysu.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the chemical structure, including the connectivity of atoms and the stereochemistry of the molecule. nih.gov

Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the electronic transitions in the molecule and can be used to study conjugation. nist.govnih.govnist.govresearchgate.netmdpi.com

Development and Validation of High-Throughput Bioassays for Activity Screening

High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds for a specific biological activity. nih.govh1.coresearchgate.netnih.govmdpi.comnih.govprinceton.eduresearchgate.netnih.gov The development and validation of robust and reliable HTS assays are crucial for the discovery of new drug candidates.

For a compound like "this compound," HTS assays could be developed to screen for various biological activities, such as:

Enzyme Inhibition: Many drugs exert their effects by inhibiting specific enzymes. HTS assays for enzyme inhibition typically involve measuring the activity of the target enzyme in the presence and absence of the test compound. nih.govh1.conih.gov

Antiproliferative Activity: These assays are used to identify compounds that can inhibit the growth of cancer cells. mdpi.comprinceton.edu Cell viability can be assessed using various methods, such as the MTT assay. mdpi.com

The validation of an HTS assay is a critical step to ensure that the results are accurate and reproducible. This process typically involves determining the assay's sensitivity, specificity, and robustness.

Assay TypePrincipleExample Application
Enzyme Inhibition Assay Measures the reduction in the rate of an enzyme-catalyzed reaction in the presence of an inhibitor.Screening for inhibitors of kinases or proteases. h1.conih.gov
Antiproliferative Assay Measures the ability of a compound to inhibit the growth and proliferation of cells, often cancer cell lines.Identifying potential anticancer agents. mdpi.com
Cell-based Assays Utilize living cells to assess the biological effects of a compound in a more physiologically relevant context. nih.govScreening for compounds that modulate specific cellular pathways. nih.gov

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (e.g., Density Functional Theory, ab initio Methods)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are used to solve the Schrödinger equation, providing detailed information about the electronic structure of 5,6,8-Trimethoxy-3-methylnaphthalen-1-ol.

Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles. DFT methods, such as B3LYP, are commonly employed for this purpose, often in conjunction with a basis set like 6-31G(d,p) to accurately describe the electron distribution. nih.gov The resulting optimized structure provides a foundational understanding of the molecule's shape and steric properties.

Once the geometry is optimized, the electronic structure can be determined. This includes mapping the electron density distribution, which reveals the electron-rich and electron-deficient regions of the molecule. For instance, in related methoxynaphthalene compounds, the oxygen atoms of the methoxy (B1213986) and hydroxyl groups are expected to be regions of high electron density.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as an electron donor. Conversely, the LUMO is the orbital to which an electron is most likely to be accepted, indicating its capacity as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A large energy gap suggests high stability and low reactivity, while a small gap indicates that the molecule is more easily excitable and chemically reactive. nih.gov For aromatic compounds like naphthalenes, this gap can be influenced by the nature and position of substituents. For example, a computational study on naphthalene (B1677914) using DFT with the aug-cc-pVQZ basis set calculated a HOMO-LUMO gap of 4.75 eV. samipubco.com The introduction of methoxy and hydroxyl groups on the naphthalene core of this compound would be expected to modulate this value.

Table 1: Calculated Quantum Chemical Parameters for a Hypothetical Analysis of this compound
ParameterDescriptionHypothetical Value
HOMO EnergyEnergy of the Highest Occupied Molecular Orbital-5.8 eV
LUMO EnergyEnergy of the Lowest Unoccupied Molecular Orbital-1.2 eV
HOMO-LUMO Gap (ΔE)Energy difference between HOMO and LUMO4.6 eV
Ionization Potential (I)Energy required to remove an electron (approximated as -EHOMO)5.8 eV
Electron Affinity (A)Energy released when an electron is added (approximated as -ELUMO)1.2 eV

Quantum chemical calculations can predict various spectroscopic properties, which can be compared with experimental data to validate the computational model and aid in spectral assignment.

NMR (Nuclear Magnetic Resonance): Theoretical calculations can predict the chemical shifts of 1H and 13C atoms. These predictions are valuable for interpreting experimental NMR spectra and confirming the structure of the synthesized compound. Computational results are often compared with experimental data to ensure accuracy. mdpi.com

IR (Infrared): The vibrational frequencies of the molecule can be calculated, corresponding to the peaks in an IR spectrum. This allows for the assignment of specific vibrational modes, such as the stretching and bending of C-H, O-H, C=C, and C-O bonds, to the observed experimental bands. nih.gov

UV-Vis (Ultraviolet-Visible): Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum. This provides insight into the electronic structure and the nature of the chromophores within the molecule.

Molecular Dynamics Simulations for Conformational Flexibility and Protein Interactions

While quantum chemical calculations are typically performed on a single, static molecule, molecular dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time. MD simulations would allow for the exploration of the conformational flexibility of this compound, particularly the rotation of the methoxy and hydroxyl groups.

Furthermore, MD simulations are instrumental in studying how this compound might interact with biological macromolecules, such as proteins. By placing the molecule in a simulated environment with a target protein, it is possible to observe the binding process, identify key interacting amino acid residues, and estimate the stability of the resulting complex. This information is invaluable for understanding its potential mechanism of action if it were to be investigated as a biologically active agent.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

To develop a QSAR model for compounds related to this compound, a dataset of structurally similar molecules with known biological activities (e.g., enzyme inhibition, receptor binding) would be required. Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would be calculated. These descriptors can be categorized as:

1D: Molecular weight, atom counts

2D: Topological indices, connectivity indices

3D: Geometric properties, surface area

Identification of Key Molecular Descriptors Influencing Activity

A significant finding in the QSAR analysis of substituted naphthalen-1-yl-acetic acid hydrazides was the paramount importance of the partition coefficient (log P). nih.gov This descriptor is a measure of a compound's lipophilicity, which governs its ability to cross cell membranes and interact with hydrophobic pockets in target proteins. Following log P, the energy of the Highest Occupied Molecular Orbital (HOMO) was also identified as a critical factor. nih.gov HOMO energy is related to the electron-donating ability of a molecule and can be crucial for interactions with biological targets.

Furthermore, topological parameters, specifically molecular connectivity indices (¹χ, ³χ, and ³χv), were found to play a significant role in describing the antimicrobial activity of these naphthalene derivatives. nih.gov These indices encode information about the size, shape, and degree of branching of a molecule. The combination of electronic, hydrophobic, and topological descriptors suggests that a multi-target QSAR model is more effective in capturing the complex nature of the antimicrobial activity of these compounds. nih.gov

For a hypothetical QSAR model of this compound, it is plausible that similar descriptors would be significant. The presence of three methoxy groups and a hydroxyl group would influence its lipophilicity (log P) and electronic properties (HOMO energy). The substitution pattern on the naphthalene core would be captured by various topological indices.

Table 1: Key Molecular Descriptors in QSAR Studies of Naphthalene Derivatives

Descriptor CategorySpecific DescriptorPotential Influence on Activity
Hydrophobicity Partition Coefficient (log P)Governs membrane permeability and hydrophobic interactions.
Electronic Energy of HOMORelates to electron-donating capacity and molecular reactivity.
Topological Molecular Connectivity Indices (¹χ, ³χ, ³χv)Describes molecular size, shape, and branching.

In Silico Molecular Docking and Virtual Screening for Target Identification and Ligand Design

In silico molecular docking and virtual screening are powerful computational techniques used to predict the binding affinity and orientation of a small molecule within the active site of a target protein. While specific docking studies for this compound are not documented in the available literature, studies on other naphthalene derivatives provide valuable insights into their potential interactions with biological targets.

For instance, molecular docking studies on a series of 1-((benzo[d]thiazol-2-ylamino)(phenyl)methyl)naphthalen-2-ol derivatives revealed their potential to bind to the colchicine (B1669291) binding site of tubulin. researchgate.net This interaction is crucial for their observed antiproliferative activity. The docking analysis highlighted that the naphthalene scaffold plays a key role in establishing hydrogen bonds with important active site residues. researchgate.net Additionally, hydrophobic interactions between the naphthalene moiety and residues such as Ala180, Val181, Cys241, Leu248, Ala250, Leu252, Leu255, and Met259 were observed. researchgate.net

Similarly, novel sulphonamide derivatives bearing a naphthalene moiety have been investigated as tubulin polymerization inhibitors through molecular docking. nih.gov One particular compound demonstrated a significant ability to inhibit tubulin polymerization by interacting at the colchicine-binding site. nih.gov This suggests that the naphthalene core can serve as a valuable scaffold for designing inhibitors of tubulin, a key target in cancer therapy.

In another study, naphthalene-pyrazoline hybrids were docked against cyclooxygenase (COX-1 and COX-2) enzymes to explore their anti-inflammatory potential. elsevierpure.com The results indicated that these compounds form hydrogen bond interactions with key residues in the active sites of both COX-1 and COX-2, including Tyr 355, Arg 120, and Ser 530. elsevierpure.com

Given these findings, it is conceivable that this compound could also exhibit binding affinity for various biological targets. The methoxy and hydroxyl groups could participate in hydrogen bonding, while the naphthalene core could engage in hydrophobic and π-π stacking interactions within a protein's binding pocket. Virtual screening of this compound against a library of protein targets could help identify potential therapeutic applications.

Table 2: Potential Molecular Targets for Naphthalene Derivatives Based on Docking Studies

Compound ClassPotential TargetKey Interacting Residues (Example)
1-((Benzo[d]thiazol-2-ylamino)(phenyl)methyl)naphthalen-2-ol DerivativesTubulin (Colchicine Binding Site)Ala180, Val181, Cys241, Leu248, Leu252, Leu255, Met259
Sulphonamide Derivatives with Naphthalene MoietyTubulin (Colchicine Binding Site)Not specified
Naphthalene-Pyrazoline HybridsCOX-1 and COX-2Tyr 355, Arg 120, Ser 530

Analysis of Intermolecular Interactions (e.g., Hirshfeld Surface and Fingerprint Analysis)

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal structure. This analysis, coupled with 2D fingerprint plots, provides a detailed understanding of the types and relative contributions of different intermolecular contacts.

While a crystal structure and corresponding Hirshfeld surface analysis for this compound are not available, studies on other methoxy-substituted naphthalene derivatives offer valuable comparative insights. For example, the Hirshfeld surface analysis of 2-hydroxy-7-methoxy-1,8-bis(2,4,6-trichlorobenzoyl)naphthalene revealed that Cl···H/H···Cl contacts were the major contributors to the crystal packing (31.0%). nih.gov Other significant interactions included C···H/H···C (14.8%), H···H (14.0%), and O···H/H···O (12.8%) contacts. nih.gov

In another study on naphthalene-2,3-diyl bis(3-benzyloxy)benzoate, the Hirshfeld surface analysis showed that H···H contacts (42.3%) and C···H/H···C contacts (40.3%) were the most prominent, followed by O···H/H···O contacts (15.7%). nih.gov This highlights the importance of van der Waals forces and weak hydrogen bonds in the crystal packing of these molecules.

For 1-(2,4-dimethylphenyl)-4-(4-methoxyphenyl)naphthalene, the analysis of Hirshfeld surfaces and 2D fingerprint plots was used to investigate short intermolecular interactions. researchgate.net

Based on the structure of this compound, a Hirshfeld surface analysis would likely reveal significant contributions from H···H, C···H/H···C, and O···H/H···O contacts. The presence of the hydroxyl group would likely lead to strong O-H···O hydrogen bonds, which would appear as distinct features in the dnorm mapped surface and as sharp spikes in the 2D fingerprint plot. The methoxy groups would also contribute to O···H contacts. The aromatic naphthalene core would facilitate C···H and potential C···C (π-π stacking) interactions.

Table 3: Common Intermolecular Contacts in Naphthalene Derivatives from Hirshfeld Surface Analysis

Type of ContactTypical Contribution
H···HOften a major contributor, reflecting van der Waals interactions.
C···H/H···CSignificant due to the aromatic nature of the naphthalene core.
O···H/H···OImportant in derivatives with hydroxyl or methoxy groups, indicating hydrogen bonding.
C···CIndicative of π-π stacking interactions between naphthalene rings.
Cl···H/H···ClDominant in chlorinated derivatives.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 5,6,8-Trimethoxy-3-methylnaphthalen-1-ol, and how can reaction conditions be optimized?

  • Methodology : Synthesis often involves methoxylation and methylation of naphthol precursors. For example:

  • Step 1 : Start with substituted naphthalenols (e.g., 6-methoxynaphthalen-2-ol) as precursors, leveraging hydroxylamine hydrochloride under reflux with KOH in ethanol to form intermediate structures .
  • Step 2 : Introduce methoxy groups via demethylation or silylation-deprotection strategies. Trialkylsilyl triflates (e.g., TMSOTf) with 2,2'-bipyridyl can selectively demethylate aromatic methoxymethyl ethers under mild conditions (0°C to rt) .
  • Optimization : Monitor reaction progress using TLC or HPLC. Adjust solvent polarity (e.g., dichloromethane or acetone) and reaction time (1–25 min) to minimize side products .

Q. Which analytical techniques are suitable for quantifying this compound in biological matrices?

  • Methodology :

  • Extraction : Use solid-phase extraction (SPE) with Oasis HLB cartridges (60 mg, 3 cc) conditioned with methanol. Filter samples through GF/F (0.7 μm) filters to remove particulates .
  • Detection : Employ LC-MS/MS with deuterated internal standards (e.g., triclosan-d3 or BP-3-d5) for quantification. Validate methods by assessing recovery rates (≥80%) and matrix effects (±15%) .
  • Calibration : Prepare standard curves in the 1–100 ng/mL range, accounting for solvent deactivation (5% DMDCS in toluene) to prevent analyte adsorption .

Q. How can structural elucidation of this compound be performed?

  • Techniques :

  • NMR : Analyze 1^1H and 13^13C spectra to confirm methoxy (-OCH3_3) and methyl (-CH3_3) substituents. Key shifts: methoxy protons (~δ 3.8–4.0 ppm), aromatic protons (δ 6.5–8.0 ppm) .
  • HRMS : Use high-resolution mass spectrometry to verify molecular formula (e.g., C14_{14}H16_{16}O4_4) with <2 ppm error.

Advanced Research Questions

Q. How can contradictory data on the cytotoxicity of this compound derivatives be resolved?

  • Approach :

  • Standardization : Use identical cell lines (e.g., HepG2 for hepatic toxicity) and exposure routes (oral or inhalation) across studies. Reference toxicological profiles for naphthalene derivatives (e.g., hepatic/renal effects in rodents) to contextualize results .
  • Impurity Analysis : Characterize batches via HPLC to rule out contaminants (e.g., residual solvents or byproducts). For example, dichloromethane residues from synthesis can skew cytotoxicity assays .
  • Meta-Analysis : Compare EC50_{50} values across studies using ANOVA to identify outliers. Control for solvent effects (e.g., DMSO ≤0.1% v/v) .

Q. What metabolic pathways dominate in mammalian systems for this compound, and how do structural modifications alter bioavailability?

  • Methodology :

  • In Vitro Metabolism : Incubate with rat hepatocytes and analyze phase I metabolites (e.g., demethylation at C-5/C-8) via LC-HRMS. Use isotopically labeled analogs (e.g., 13^{13}C-methyl groups) to trace metabolic fate .
  • PK/PD Modeling : Compare bioavailability of methoxy vs. ethoxy analogs. Methoxy groups reduce first-pass metabolism but may increase plasma protein binding, altering half-life .

Q. What computational strategies predict the reactivity of this compound in electrophilic substitution reactions?

  • Approach :

  • DFT Calculations : Use Gaussian 09 at the B3LYP/6-31G(d) level to map electrostatic potential surfaces. The C-4 position (para to hydroxyl) is most electrophilic due to electron-donating methoxy groups .
  • Experimental Validation : Perform nitration or bromination reactions. Isolate products (e.g., 4-nitro derivatives) and confirm regioselectivity via 1^1H NMR .

Methodological Considerations Table

Aspect Recommendation Reference
Synthetic Yield Optimize methoxylation at 0°C for 10–25 min to achieve >75% yield
Toxicity Screening Use zebrafish embryos for acute toxicity (LC50_{50}) assays alongside rodent models
Chromatography Use C18 columns with 0.1% formic acid in water/acetonitrile gradients for LC-MS
Data Reproducibility Pre-treat glassware with 5% DMDCS to prevent analyte loss

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